molecular formula C11H9Cl3N2O B1224165 4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole

4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole

Cat. No. B1224165
M. Wt: 291.6 g/mol
InChI Key: ZSPABGAMDMXDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole is an aromatic ether.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole has been involved in various chemical syntheses. For instance, a study by Kudzma and Turnbull (1991) outlines the synthesis of a related compound, 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, highlighting the process of regioselective lithiation and tandem addition-reduction methods in its production (Kudzma & Turnbull, 1991).

Biological Activity and Applications

  • Imidazole-dioxolane compounds, including those similar to 4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole, have been investigated for their potential as heme oxygenase inhibitors. Vlahakis et al. (2006) synthesized several imidazole-dioxolane compounds, finding them to be selective for the HO-1 isozyme and less potent for HO-2 (Vlahakis et al., 2006).
  • The molecule also finds applications in the field of crystallography and molecular structure analysis. Shraddha, Devika, and Begum (2020) explored the coplanar arrangement between the chlorophenol ring and the imidazole ring in a structurally similar compound (Shraddha, Devika, & Begum, 2020).

Pharmaceutical and Medical Research

  • In the realm of pharmaceutical sciences, analogues of 4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole have been studied for their antibacterial properties. Antolini et al. (1999) researched analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents against MRSA (Antolini et al., 1999).

Environmental and Analytical Chemistry

  • The compound has also been analyzed in environmental and analytical chemistry contexts. For example, Stein, Carter, and Murray (1981) developed a method for determining imazalil residues, a fungicide related to 4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole, in treated grapefruit (Stein, Carter, & Murray, 1981).

Exploration in Medicinal Chemistry

  • The compound's derivatives have been investigated in medicinal chemistry for their potential therapeutic properties. Pothier et al. (2012) reported on the development of a CRTh2 receptor antagonist chemotype based on a structurally similar compound (Pothier et al., 2012).

properties

Product Name

4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole

Molecular Formula

C11H9Cl3N2O

Molecular Weight

291.6 g/mol

IUPAC Name

4,5-dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole

InChI

InChI=1S/C11H9Cl3N2O/c12-8-1-3-9(4-2-8)17-6-5-16-7-15-10(13)11(16)14/h1-4,7H,5-6H2

InChI Key

ZSPABGAMDMXDMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCN2C=NC(=C2Cl)Cl)Cl

solubility

21.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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